4-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
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Overview
Description
4-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxy-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of pyridine derivatives. This can be done using reagents such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of trifluoromethylpyridine derivatives often involves large-scale reactions using specialized equipment to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, often in the presence of a solvent like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
4-Chloro-3-methoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to enhance the biological activity of these products
Mechanism of Action
The mechanism of action of 4-Chloro-3-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemicals.
4-(Trifluoromethyl)pyridine: A simpler derivative with similar applications in chemistry and industry.
Uniqueness
4-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both a chlorine and a methoxy group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C7H5ClF3NO |
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Molecular Weight |
211.57 g/mol |
IUPAC Name |
4-chloro-3-methoxy-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-5-3-12-2-4(6(5)8)7(9,10)11/h2-3H,1H3 |
InChI Key |
IIIMHWKVJCYUIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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